1-Methyl-1,3-cyclohexadiene

Description

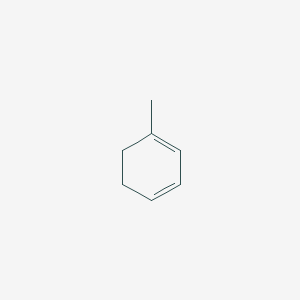

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFJIJFIHIDENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892095 | |

| Record name | 1-Methyl-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; Light fruity aroma, Colorless liquid, Strong lemon-lime top note | |

| Record name | 1-Methyl-1,3-cyclohexadiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Mixture of methyl cyclohexadiene and methylene cyclohexene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

118.00 to 120.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methyl-1,3-cyclohexadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in most fixed oils, Soluble (in ethanol), Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |

| Record name | 1-Methyl-1,3-cyclohexadiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Mixture of methyl cyclohexadiene and methylene cyclohexene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.853, 0.830-0.837 | |

| Record name | 1-Methyl-1,3-cyclohexadiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Mixture of methyl cyclohexadiene and methylene cyclohexene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1489-56-1, 30640-46-1 | |

| Record name | 1-Methyl-1,3-cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1489-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclohexa-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexadiene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030640461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexadiene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylcyclohexadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOHEXA-1,3-DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ9H475GT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyl-1,3-cyclohexadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1,3-cyclohexadiene via Methylcyclohexane Dehydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1,3-cyclohexadiene through the catalytic dehydrogenation of methylcyclohexane (B89554). This document delves into the reaction's core principles, the significant challenges in achieving selective synthesis, and a detailed exploration of the catalytic systems and experimental parameters that govern the reaction's outcome. While the complete dehydrogenation to toluene (B28343) is the thermodynamically favored and more extensively studied pathway, this guide focuses on the strategies and theoretical underpinnings for isolating the intermediate, this compound, a valuable synthon in organic chemistry.

Introduction: The Challenge of Selective Dehydrogenation

The catalytic dehydrogenation of methylcyclohexane is a cornerstone reaction in various chemical processes, most notably in the context of hydrogen storage where the reversible formation of toluene is exploited.[1] The reaction proceeds through a series of sequential dehydrogenation steps, forming methylcyclohexene and methylcyclohexadiene isomers as transient intermediates.[2] The primary challenge in synthesizing this compound lies in halting the reaction at the diene stage, as the activation energy for the subsequent dehydrogenation to the highly stable aromatic toluene is significantly lower.[3][4]

This guide will navigate the complexities of this reaction, presenting the current understanding of the reaction mechanism, the influence of various catalysts, and the experimental conditions that can be manipulated to enhance the selectivity towards the desired diene product.

Reaction Mechanism and Pathways

The dehydrogenation of methylcyclohexane to toluene is a stepwise process occurring on the surface of a heterogeneous catalyst. The generally accepted reaction pathway involves the following key stages:

-

Adsorption: Methylcyclohexane adsorbs onto the active sites of the catalyst.

-

First Dehydrogenation: The adsorbed methylcyclohexane undergoes dehydrogenation to form a methylcyclohexene intermediate. This step is often considered the rate-determining step in the overall reaction to toluene.[5]

-

Second Dehydrogenation: The methylcyclohexene intermediate is further dehydrogenated to form methylcyclohexadiene isomers, including the target this compound.

-

Final Dehydrogenation: The methylcyclohexadiene is rapidly dehydrogenated to the thermodynamically stable toluene.

-

Desorption: The final product, toluene, and hydrogen gas desorb from the catalyst surface.

The relative rates of these steps are crucial in determining the product distribution. The high reactivity of the diene intermediate makes its isolation in high yields a formidable task.

Caption: Reaction pathway for the dehydrogenation of methylcyclohexane.

Catalytic Systems for Dehydrogenation

The choice of catalyst is paramount in controlling the rate and selectivity of the dehydrogenation reaction. While numerous metals exhibit catalytic activity, platinum-based catalysts are the most extensively studied.

Noble Metal Catalysts

-

Platinum (Pt): Platinum is highly active for the dehydrogenation of methylcyclohexane.[6] However, it also efficiently catalyzes the complete dehydrogenation to toluene.[6] The support material for the Pt catalyst, such as alumina (B75360) (Al₂O₃), titania (TiO₂), or ceria (CeO₂), can significantly influence its activity and stability.[7][8]

-

Palladium (Pd): Palladium-based catalysts have been suggested to offer higher selectivity towards partial dehydrogenation products compared to platinum.[6]

-

Bimetallic Catalysts: The addition of a second metal to a platinum catalyst can modify its electronic properties and surface geometry, thereby altering its selectivity. For instance, the addition of selenium (Se) to a Pt/TiO₂ catalyst has been shown to enhance its activity at lower temperatures.[9] Ni-Zn bimetallic catalysts have also been investigated for their selectivity.[3]

Non-Noble Metal Catalysts

While less active than their noble metal counterparts, non-noble metal catalysts, such as those based on nickel (Ni) and copper (Cu), are of interest due to their lower cost. Bimetallic Ni-Cu catalysts have shown promise in improving the selectivity towards toluene, suggesting that catalyst design can influence the product distribution.[6]

Quantitative Data on Catalyst Performance

The following table summarizes representative data on the performance of various catalysts in the dehydrogenation of methylcyclohexane. It is important to note that the primary product reported in these studies is toluene, reflecting the focus of the research in this area. However, this data provides valuable insights into the reaction conditions and catalyst activities that could be adapted for selective synthesis.

| Catalyst | Support | Temperature (°C) | MCH Conversion (%) | Toluene Selectivity (%) | Reference |

| Pt | Granular Activated Carbon (Sulfonated) | 300 | 63 | High (not specified) | [6] |

| 3 wt% Pt | CeO₂ | 150 (with electric field) | > Equilibrium | High (not specified) | [7] |

| Ni-Zn | Al₂O₃ | 300 | ~25 (initial) | ~99.5 | [3] |

| 1.0 wt% Pt | γ-Al₂O₃ | 320 | ~62 | High (not specified) | [4] |

| Ni-Cu | - | 350 | ~80 | 89 | [6] |

Experimental Protocols

A definitive, high-yield protocol for the selective synthesis of this compound from methylcyclohexane is not well-established in the literature. However, based on the principles of catalysis and the available data, an exploratory experimental procedure can be designed. The key to potentially achieving higher selectivity lies in careful control of reaction temperature, residence time, and catalyst selection.

Suggested Exploratory Experimental Setup

The dehydrogenation can be carried out in a continuous flow fixed-bed reactor system.

Apparatus:

-

High-pressure stainless-steel fixed-bed reactor

-

Temperature controller and furnace

-

Mass flow controllers for gas delivery (e.g., nitrogen or argon as a carrier gas)

-

High-performance liquid chromatography (HPLC) pump for liquid feed

-

Back pressure regulator to control system pressure

-

Condenser and collection vessel cooled with a chiller

-

Gas chromatograph (GC) for online or offline product analysis

Caption: A generalized experimental workflow for catalytic dehydrogenation.

Proposed Experimental Procedure (Exploratory)

-

Catalyst Preparation and Loading:

-

Prepare or procure the desired catalyst (e.g., a Pd-based or modified Pt catalyst).

-

Load a specific amount of the catalyst into the fixed-bed reactor, ensuring a uniform packing.

-

-

System Purge and Catalyst Reduction:

-

Purge the reactor system with an inert gas (e.g., nitrogen or argon) to remove air.

-

If required, reduce the catalyst in situ by flowing hydrogen gas at an elevated temperature, according to the catalyst manufacturer's or literature recommendations.

-

-

Reaction Initiation:

-

Set the reactor furnace to a relatively low temperature to begin (e.g., 200-250 °C) to favor partial dehydrogenation.

-

Introduce the methylcyclohexane feed into the reactor at a controlled flow rate using the HPLC pump. The feed can be diluted with a solvent if necessary.

-

Introduce the inert carrier gas at a specific flow rate to control the residence time of the reactants in the catalyst bed.

-

-

Product Collection and Analysis:

-

The reactor effluent is passed through the back pressure regulator and then cooled in the condenser.

-

The liquid products are collected in the chilled collection vessel.

-

The gaseous products (primarily hydrogen and unreacted carrier gas) can be vented or collected.

-

Analyze the liquid product mixture using a gas chromatograph (GC) to determine the conversion of methylcyclohexane and the selectivity to this compound, methylcyclohexene, and toluene.

-

-

Optimization:

-

Systematically vary the reaction temperature, methylcyclohexane flow rate (residence time), and catalyst type to optimize the yield and selectivity of this compound.

-

Factors Influencing Selectivity

To maximize the yield of this compound, several factors must be carefully considered and optimized:

-

Temperature: Lower reaction temperatures are thermodynamically more favorable for partial dehydrogenation. However, the reaction rate will also be significantly lower. Recent studies on low-temperature dehydrogenation assisted by an electric field may offer a promising avenue for future research.[10]

-

Residence Time: A shorter residence time of the reactants in the catalyst bed can limit the extent of the reaction and potentially favor the formation of intermediate products.

-

Catalyst Design: The development of catalysts that have a lower affinity for adsorbing the diene intermediate or that have a higher activation energy barrier for the final dehydrogenation step to toluene is a key area of research.

Conclusion

The synthesis of this compound from the dehydrogenation of methylcyclohexane presents a significant synthetic challenge due to the thermodynamic drive towards the formation of toluene. While a direct, high-yield protocol is not yet established, this guide has outlined the fundamental principles, catalytic systems, and experimental strategies that can be employed to approach this selective transformation. Future advancements in catalyst design, particularly those that enable lower reaction temperatures and offer tailored surface properties, will be critical in unlocking the potential of this reaction for the efficient production of this valuable chemical intermediate. Researchers and professionals in drug development can leverage this understanding to explore novel synthetic routes and optimize conditions for the formation of desired partially dehydrogenated products.

References

- 1. On-site catalytic dehydrogenation of methylcyclohexane: mechanisms, catalysts, advances, and prospects - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Irreversible catalytic methylcyclohexane dehydrogenation by surface protonics at low temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Low-temperature selective catalytic dehydrogenation of methylcyclohexane by surface protonics - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 1-Methyl-1,3-cyclohexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1,3-cyclohexadiene, a cyclic diene of interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum provides a distinct fingerprint of the carbon skeleton.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 132.0 |

| C2 | 122.0 |

| C3 | 128.0 |

| C4 | 26.0 |

| C5 | 22.0 |

| C6 | 30.0 |

| CH₃ | 21.0 |

Note: The assignments are based on typical chemical shifts for substituted cyclohexadienes and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3030 | =C-H Stretch (vinylic) |

| ~2930 | C-H Stretch (aliphatic) |

| ~1650 | C=C Stretch (conjugated diene) |

| ~1450 | C-H Bend (aliphatic) |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a characteristic fragmentation pattern.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 94 | 100 | [M]⁺ (Molecular Ion) |

| 79 | ~80 | [M - CH₃]⁺ |

| 77 | ~60 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a 400 or 500 MHz instrument.[2]

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

FT-IR Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

-

Sample Spectrum: A drop of the sample is placed on one salt plate, and the second plate is carefully placed on top to create a thin, uniform film. The sample spectrum is then recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed to separate the compound from any impurities and to obtain its mass spectrum.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: A small volume of the sample is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., a nonpolar column). The oven temperature is programmed to ramp up to ensure good separation.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which is characteristic of the compound's structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Methyl-1,3-cyclohexadiene: Physicochemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-1,3-cyclohexadiene, a cyclic diene of interest in organic synthesis. This document details its key physicochemical data, spectroscopic profile, and characteristic reactivity, including protocols for its synthesis and participation in cycloaddition reactions.

Physical and Chemical Properties

This compound is a flammable, colorless to light fruity-smelling oily liquid.[1] It is a hydrocarbon classified as a branched unsaturated hydrocarbon and a cyclic olefin.[2] Key quantitative physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 94.15 g/mol | --INVALID-LINK-- |

| Boiling Point | 110-111 °C | --INVALID-LINK--[3] |

| Density | 0.811 g/mL at 20 °C | --INVALID-LINK--[3] |

| Solubility | Insoluble in water; soluble in most fixed oils and ethanol. | --INVALID-LINK-- |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A summary of expected IR absorptions is provided in Table 2.

Table 2: Characteristic Infrared Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3020-3050 | C-H stretch (vinyl) |

| ~2830-2960 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch (conjugated diene) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 94, corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of methyl and ethyl groups, leading to prominent peaks at m/z = 79 and 65.

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation

A common method for the synthesis of this compound is the dehydrohalogenation of a suitable haloalkane precursor, such as 1-bromo-2-methylcyclohexane (B1615079).[4]

Materials:

-

1-bromo-2-methylcyclohexane

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Dichloromethane

-

5% Bromine in dichloromethane

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine 1-bromo-2-methylcyclohexane and a solution of potassium hydroxide in ethanol.

-

Heat the mixture to reflux for a specified period, typically 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 110-111 °C.[3]

Caption: Workflow for the synthesis of this compound.

Diels-Alder Reaction of this compound

This compound readily participates in Diels-Alder reactions as a diene. A representative protocol for its reaction with a dienophile like maleic anhydride (B1165640) is provided below.[5][6]

Materials:

-

This compound

-

Maleic anhydride

-

Xylene (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride in xylene with gentle heating.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux for 30 minutes. The disappearance of the yellow color of the reaction mixture may indicate the reaction's progress.[5]

-

Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization of the product.[5]

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold ethyl acetate.[5]

-

Allow the product to air dry.

References

- 1. 1-Methylcyclohexa-1,3-diene | C7H10 | CID 121731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB008139) - FooDB [foodb.ca]

- 3. benchchem.com [benchchem.com]

- 4. chegg.com [chegg.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]

1-Methyl-1,3-cyclohexadiene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1,3-cyclohexadiene, a significant intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and key synthetic considerations. It is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Chemical Identity and Molecular Structure

This compound is a cyclic olefin that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a conjugated diene system, makes it a valuable participant in various cycloaddition reactions.

-

IUPAC Name: 1-methylcyclohexa-1,3-diene[1]

The molecular structure of this compound is depicted below:

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 94.156 g/mol | [2][6] |

| Appearance | Colorless oily liquid | [1] |

| Boiling Point | 115.8 °C at 760 mmHg | [2] |

| Density | 0.848 g/cm³ | [2] |

| Refractive Index | 1.44600 to 1.45200 @ 20.00 °C | [3] |

| Flash Point | 4 °C (39 °F) | [2][3] |

| SMILES | CC1=CC=CCC1 | [1][2][6][7] |

| InChIKey | QMFJIJFIHIDENY-UHFFFAOYSA-N | [5][6] |

Spectroscopic data is critical for the identification and characterization of this compound. Available spectral information includes ¹³C NMR, GC-MS, and vapor phase IR.[1][8]

Experimental Protocols: Synthesis and Purification

This compound can be synthesized through various methods. A common laboratory-scale approach is the dehydrohalogenation of a suitable dihalogenated precursor. The following protocol is a representative method adapted from the synthesis of the parent compound, 1,3-cyclohexadiene.

Synthesis via Dehydrohalogenation of 1,2-Dibromo-1-methylcyclohexane

This procedure involves the elimination of two molecules of hydrogen bromide from 1,2-dibromo-1-methylcyclohexane using a strong base.

Materials and Reagents:

-

1,2-Dibromo-1-methylcyclohexane

-

Sodium ethoxide or a similar strong base

-

Anhydrous ethanol (B145695) (solvent)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Metallic sodium (for purification)

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser set for distillation.

-

Base Preparation: A solution of sodium ethoxide in anhydrous ethanol is prepared in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Substrate Addition: 1,2-Dibromo-1-methylcyclohexane is added dropwise to the stirred base solution at a controlled temperature to manage the exothermic reaction.

-

Reaction and Distillation: The reaction mixture is heated to facilitate the elimination reaction. The product, this compound, being volatile, is distilled from the reaction mixture as it is formed.

-

Workup: The distillate is washed with water to remove any remaining ethanol and base. The organic layer is then separated.

-

Drying: The crude product is dried over an anhydrous drying agent, such as magnesium sulfate, to remove residual water.

-

Final Purification: The dried product is purified by fractional distillation, often over metallic sodium, to remove any impurities.[2]

A generalized workflow for the synthesis and purification is illustrated below.

References

- 1. 1-Methylcyclohexa-1,3-diene | C7H10 | CID 121731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 1489-56-1 [thegoodscentscompany.com]

- 4. This compound | 1489-56-1 [chemicalbook.com]

- 5. 1,3-Cyclohexadiene, 1-methyl- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. PubChemLite - this compound (C7H10) [pubchemlite.lcsb.uni.lu]

- 8. spectrabase.com [spectrabase.com]

Theoretical Exploration of the Electronic Structure of 1-Methyl-1,3-cyclohexadiene: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the electronic structure of 1-Methyl-1,3-cyclohexadiene. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the computational analysis of this molecule. While direct experimental and extensive theoretical studies on this compound are not as prevalent as for its parent compound, 1,3-cyclohexadiene (B119728) (CHD), this guide outlines the established computational methodologies and expected electronic properties based on well-understood principles of physical organic chemistry and quantum mechanics.

The electronic structure of this compound is of significant interest due to its role as a fundamental motif in various natural products and its potential as a building block in organic synthesis. The introduction of a methyl group to the conjugated diene system of 1,3-cyclohexadiene is expected to influence its geometric parameters, molecular orbital energies, and reactivity, particularly in pericyclic reactions such as the well-studied photochemical ring-opening.

Computational Methodologies

The investigation of the electronic structure of molecules like this compound heavily relies on computational quantum chemistry methods. These methods provide detailed insights into molecular geometries, orbital energies, and electronic states. The choice of methodology is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for electronic structure calculations due to its favorable balance of accuracy and computational cost. For a molecule like this compound, a common approach would involve:

-

Functional: The B3LYP hybrid functional is a popular choice that often provides reliable results for organic molecules. Other functionals like M06-2X or ωB97X-D may also be employed for improved accuracy, especially for non-covalent interactions or excited states.

-

Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for geometry optimization. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.

Ab Initio Methods

For higher accuracy, particularly for describing excited states and electron correlation, ab initio methods are employed.

-

Hartree-Fock (HF): This is the simplest ab initio method, but it does not account for electron correlation, which can be significant in conjugated systems.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and provides more accurate results than HF.

-

Coupled Cluster (CC): Methods like CCSD and CCSD(T) are considered the "gold standard" for accuracy but are computationally expensive.

-

Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (CASPT2): These methods are essential for studying photochemical reactions and excited states where multiple electronic configurations are important. The photochemical ring-opening of 1,3-cyclohexadiene is a classic example where these methods are necessary to accurately describe the potential energy surfaces of the ground and excited states.[1][2][3][4]

A typical computational workflow for studying the electronic structure of this compound is outlined in the diagram below.

Ground State Electronic Structure

The ground state electronic structure provides fundamental information about the stability, reactivity, and spectroscopic properties of a molecule.

Molecular Geometry

The geometry of this compound is expected to be a non-planar, half-chair conformation. The introduction of the methyl group at the C1 position will likely cause minor distortions in the ring geometry compared to the parent CHD. The table below presents hypothetical optimized geometric parameters for this compound, calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.35 |

| C2-C3 | 1.46 |

| C3-C4 | 1.34 |

| C4-C5 | 1.51 |

| C5-C6 | 1.53 |

| C6-C1 | 1.51 |

| C1-C(Me) | 1.50 |

| Bond Angles (°) ** | |

| C6-C1-C2 | 121.5 |

| C1-C2-C3 | 123.0 |

| C2-C3-C4 | 122.8 |

| C3-C4-C5 | 121.0 |

| C4-C5-C6 | 112.5 |

| C5-C6-C1 | 113.0 |

| Dihedral Angles (°) ** | |

| C6-C1-C2-C3 | -1.5 |

| C1-C2-C3-C4 | 1.0 |

| C2-C3-C4-C5 | 15.0 |

| C3-C4-C5-C6 | -40.0 |

| C4-C5-C6-C1 | 55.0 |

| C5-C6-C1-C2 | -30.0 |

Table 1: Hypothetical optimized geometric parameters for this compound.

Molecular Orbitals

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of a molecule. For this compound, the HOMO and LUMO are expected to be π-type orbitals localized over the diene system. The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO and LUMO compared to CHD.

| Molecular Orbital | Energy (eV) |

| HOMO-2 | -13.5 |

| HOMO-1 | -11.8 |

| HOMO | -8.9 |

| LUMO | 0.5 |

| LUMO+1 | 2.1 |

| LUMO+2 | 3.5 |

Table 2: Hypothetical molecular orbital energies of this compound.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of the first electronic transition.

Excited State Properties and Photochemistry

The photochemistry of 1,3-cyclohexadiene is a well-studied example of an electrocyclic ring-opening reaction, proceeding through an excited state potential energy surface.[1][5] The reaction is governed by the Woodward-Hoffmann rules and involves a conrotatory motion of the terminal methylene (B1212753) groups to form 1,3,5-hexatriene.[1] It is expected that this compound will undergo a similar photochemical ring-opening.

The key electronic states involved in this process are the ground state (S₀ or 1A), the first excited singlet state (S₁ or 2A), and a higher-lying bright state (1B).[4] Upon photoexcitation, the molecule is promoted to the 1B state, from which it rapidly decays to the 2A state. The ring-opening reaction then proceeds on the 2A potential energy surface, eventually returning to the ground state via a conical intersection.[1]

The diagram below illustrates the simplified signaling pathway for the photochemical ring-opening of a substituted 1,3-cyclohexadiene.

Conclusion

The theoretical study of the electronic structure of this compound provides valuable insights into its stability, reactivity, and photochemical behavior. By employing a combination of DFT and ab initio methods, it is possible to obtain a detailed understanding of its molecular properties. The presence of the methyl group is predicted to have a noticeable effect on the geometric and electronic properties of the molecule compared to the parent 1,3-cyclohexadiene. The methodologies and expected outcomes presented in this guide serve as a foundation for further computational and experimental investigations into this important class of molecules.

References

The Genesis of a Cyclic Diene: A Technical Guide to the Discovery and Historical Synthesis of 1-Methyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1-methyl-1,3-cyclohexadiene, a notable cyclic diene with enduring relevance in organic chemistry. The narrative traces the compound's origins to the foundational era of terpene chemistry, highlighting the pivotal work of pioneering chemists. This document details the seminal synthetic methodologies of the late 19th and early 20th centuries, namely the acid-catalyzed dehydration of methylcyclohexanols and the dehydrohalogenation of bromomethylcyclohexanes. Included are detailed historical experimental protocols, a comparative summary of quantitative data, and visualizations of the core chemical transformations to provide a thorough understanding of the compound's early history for today's research professionals.

Introduction

This compound is a cyclic diene that has long been a subject of interest in the field of organic chemistry. Its conjugated double bond system within a six-membered ring makes it a valuable synthon for a variety of chemical transformations, including Diels-Alder reactions and polymerizations. The historical context of its discovery and the development of its initial synthetic routes are deeply intertwined with the pioneering explorations into the chemistry of terpenes and other alicyclic compounds. Understanding these early methodologies not only offers a glimpse into the evolution of synthetic organic chemistry but also provides a foundational knowledge of the reactivity and properties of this important molecule.

Historical Context: The Influence of Terpene Chemistry

The discovery of this compound cannot be attributed to a single, isolated event but rather emerged from the systematic investigation of terpenes and essential oils in the late 19th and early 20th centuries. The work of German chemist Otto Wallach , who was awarded the Nobel Prize in Chemistry in 1910 for his contributions to the field of alicyclic compounds, is central to the history of this and related molecules. Wallach's extensive research on the structural elucidation and chemical transformations of terpenes laid the groundwork for the synthesis and characterization of numerous cyclic hydrocarbons, including the methylcyclohexadienes.

The initial preparations of this compound were not born from a targeted synthesis in the modern sense but were often the result of elimination reactions from more readily available precursors derived from natural sources. These early investigations were crucial in establishing the fundamental principles of elimination reactions in cyclic systems and in understanding the regioselectivity of double bond formation.

Historical Synthesis Methodologies

Two primary methods for the synthesis of this compound dominated the early chemical literature: acid-catalyzed dehydration of methylcyclohexanols and dehydrohalogenation of halogenated methylcyclohexanes.

Acid-Catalyzed Dehydration of Methylcyclohexanols

One of the earliest and most straightforward methods for preparing methylcyclohexadienes was the acid-catalyzed dehydration of methylcyclohexanols. This E1 elimination reaction typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of a carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond. The dehydration of 1-methylcyclohexanol, for instance, can lead to a mixture of isomeric methylcyclohexenes and methylcyclohexadienes, with the product distribution being dependent on the reaction conditions.

Dehydrohalogenation of Bromomethylcyclohexanes

Another key historical route to this compound is the dehydrohalogenation of a suitable bromomethylcyclohexane precursor. This E2 elimination reaction involves the treatment of the alkyl halide with a strong base, typically an alcoholic solution of potassium hydroxide (B78521). The base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond in a concerted step. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in historical and modern chemical literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀ | [1] |

| Molecular Weight | 94.15 g/mol | [1] |

| Boiling Point | 118-120 °C at 760 mmHg | [2] |

| Density | 0.846-0.853 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.446-1.452 at 20 °C | [2] |

Experimental Protocols

The following protocols are based on historical accounts of the synthesis of this compound and related compounds, adapted to reflect the laboratory practices of the early 20th century.

Synthesis via Dehydration of 1-Methylcyclohexanol

Objective: To synthesize this compound by the acid-catalyzed dehydration of 1-methylcyclohexanol.

Materials:

-

1-Methylcyclohexanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, place 50 g of 1-methylcyclohexanol.

-

Slowly add 5 mL of concentrated sulfuric acid to the flask with constant swirling and cooling in an ice bath.

-

Assemble a simple distillation apparatus with the flask.

-

Gently heat the mixture to initiate the dehydration reaction. The product diene will co-distill with water.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the crude product by fractional distillation, collecting the fraction boiling between 118-120 °C.

Synthesis via Dehydrobromination of 1-Bromo-1-methylcyclohexane (B3058953)

Objective: To synthesize this compound by the dehydrobromination of 1-bromo-1-methylcyclohexane.

Materials:

-

1-Bromo-1-methylcyclohexane

-

Potassium Hydroxide (KOH)

-

Reflux apparatus

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Prepare a solution of 25 g of potassium hydroxide in 100 mL of ethanol in a round-bottom flask.

-

Add 50 g of 1-bromo-1-methylcyclohexane to the ethanolic KOH solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Rearrange the apparatus for simple distillation and distill the product mixture.

-

Wash the distillate with water in a separatory funnel to remove ethanol and any remaining salts.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the product by fractional distillation, collecting the fraction corresponding to this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and a general workflow for the historical synthesis of this compound.

Caption: Acid-catalyzed dehydration of 1-methylcyclohexanol.

References

Conformational Landscape of 1-Methyl-1,3-cyclohexadiene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 1-methyl-1,3-cyclohexadiene, a molecule of interest in synthetic chemistry and drug design due to its constrained cyclic structure and chiral nature. Understanding the conformational preferences and the energy landscape of this molecule is crucial for predicting its reactivity, designing stereoselective syntheses, and modeling its interactions in biological systems. This document synthesizes theoretical principles and outlines the experimental and computational methodologies employed in such analyses, drawing upon established research on analogous cyclohexene (B86901) and substituted diene systems in the absence of extensive direct studies on the title compound.

Core Concepts in Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the interplay of several factors, including torsional strain, steric interactions, and the electronic effects of the conjugated diene system. The presence of the methyl group introduces additional steric considerations and breaks the C2 symmetry observed in the parent 1,3-cyclohexadiene (B119728) molecule.

The 1,3-cyclohexadiene ring adopts a non-planar, twisted conformation to alleviate the angle and torsional strain that would be present in a planar structure. This leads to the existence of two principal, non-superimposable, enantiomeric conformers that can interconvert via a ring-inversion process. The methyl group can occupy either a pseudo-axial or a pseudo-equatorial position, leading to diastereomeric conformations with different energies.

Quantitative Conformational Data

| Parameter | Conformer A (Pseudo-Axial CH₃) | Conformer B (Pseudo-Equatorial CH₃) | Method of Determination |

| Relative Energy (kcal/mol) | Higher Energy | Lower Energy | Ab initio/DFT Calculations |

| Rotational Barrier (kcal/mol) | ~ 4-6 | ~ 4-6 | Computational Chemistry |

| Key Dihedral Angles (°) | C1-C2-C3-C4: ~10-20 | C1-C2-C3-C4: ~10-20 | X-ray Crystallography/Computation |

| H-C1-C6-H: ~40-50 | H-C1-C6-H: ~50-60 | NMR Spectroscopy/Computation |

Note: The values presented are illustrative and based on computational studies of related molecules. The pseudo-equatorial conformer is generally favored to minimize steric interactions.

Experimental and Computational Protocols

The conformational analysis of this compound would typically involve a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium and elucidate the geometry of the dominant conformer in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are recorded to assign the chemical shifts of all protons and carbons.

-

Advanced 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities. The observation of specific NOE cross-peaks can provide direct evidence for the relative orientation of atoms, distinguishing between pseudo-axial and pseudo-equatorial methyl groups.

-

-

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, the coalescence of signals corresponding to the interconverting conformers can be observed. This allows for the determination of the energy barrier to ring inversion.

Computational Chemistry

Objective: To calculate the relative energies of different conformers, map the potential energy surface for ring inversion, and predict key geometric parameters.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

-

Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods. A common and reliable approach is to use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Transition State Search: To determine the barrier to ring inversion, a transition state search is conducted. Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structure connecting the two conformers.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the found transition state correctly connects the two energy minima.

Conformational Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium between the two enantiomeric twisted-chair conformations of this compound.

Caption: Ring inversion of this compound.

Experimental Workflow

The integrated experimental and computational workflow for a comprehensive conformational analysis is depicted below.

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound relies on a synergistic approach combining high-level computational modeling and advanced NMR spectroscopic techniques. Although specific experimental data for this molecule is sparse, a robust understanding of its conformational behavior can be extrapolated from studies of related compounds. The methodologies and theoretical framework presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and predict the stereochemical and reactive properties of this and similar chiral cyclic dienes. A detailed investigation following the outlined protocols would yield valuable insights into the nuanced conformational landscape of this compound.

A Comprehensive Technical Guide on the Thermochemical Properties of 1-Methyl-1,3-cyclohexadiene

This technical guide provides an in-depth overview of the thermochemical data available for 1-Methyl-1,3-cyclohexadiene. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data for modeling and experimental design. This document summarizes key quantitative thermochemical parameters, outlines the experimental methodologies typically employed for their determination, and includes visualizations to illustrate relevant concepts.

Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables present a summary of the available quantitative data from established chemical databases.

Table 1: Enthalpy and Gibbs Free Energy Data for this compound

| Property | Symbol | Value | Units | Source |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -9.06 | kJ/mol | Cheméo (Joback Calculated)[1] |

| Standard Gibbs Free Energy of Formation | ΔfG° | 90.51 | kJ/mol | Cheméo (Joback Calculated)[1] |

| Enthalpy of Vaporization | ΔvapH° | 33.16 | kJ/mol | Cheméo (Joback Calculated)[1] |

| Enthalpy of Fusion | ΔfusH° | 6.71 | kJ/mol | Cheméo (Joback Calculated)[1] |

Table 2: Heat Capacity and Entropy Data for this compound

| Property | Symbol | Condition | Value | Units | Source |

| Ideal Gas Heat Capacity | Cp,gas | Ideal Gas | See NIST/TRC Web Thermo Tables | J/mol·K | NIST/TRC[2] |

| Ideal Gas Entropy | S°gas | Ideal Gas, 1 bar | See NIST/TRC Web Thermo Tables | J/mol·K | NIST/TRC[2] |

Table 3: Physical Properties of this compound

| Property | Value | Units | Temperature (°C) | Pressure (mmHg) | Source |

| Molecular Weight | 94.15 | g/mol | - | - | PubChem[3] |

| Boiling Point | 118.0 - 120.0 | °C | - | 760.0 | PubChem[3] |

| Density | 0.846 - 0.853 | g/cm³ | 25 | - | PubChem[3] |

| Refractive Index | 1.446 - 1.452 | - | 20 | - | PubChem[3] |

Experimental Protocols

2.1. Calorimetry

Calorimetry is the primary method for measuring heat changes in chemical reactions and physical processes.

-

Combustion Calorimetry: To determine the standard enthalpy of formation (ΔfH°), a sample of this compound would be completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured by the temperature rise of the surrounding water bath. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.

-

Adiabatic Heat-Capacity Calorimetry: This technique is used to measure the heat capacity (Cp) of a substance as a function of temperature. A known amount of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings). This method can also be used to determine the enthalpies of phase transitions, such as fusion and vaporization.

2.2. Vapor Pressure Measurements

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of this compound at different temperatures. Techniques such as ebulliometry or the Knudsen effusion method are commonly used. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can be derived.

2.3. Spectroscopic and Statistical Methods

For the determination of ideal gas properties like entropy (S°) and heat capacity (Cp,gas), experimental data from spectroscopy are often combined with statistical mechanics calculations.

-

Vibrational Spectroscopy (Infrared and Raman): These techniques are used to determine the vibrational frequencies of the molecule.

-

Microwave Spectroscopy: This method provides information about the rotational constants of the molecule.

The vibrational frequencies and rotational constants are then used as inputs for statistical mechanics calculations to determine the translational, rotational, vibrational, and electronic contributions to the thermodynamic functions.

Visualizations

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow for determining the enthalpy of combustion and a reaction coordinate diagram for a generic chemical reaction.

Caption: Experimental workflow for determining the enthalpy of combustion.

References

1-Methyl-1,3-cyclohexadiene: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and isolation of 1-Methyl-1,3-cyclohexadiene, a volatile monoterpene found in various plant species. This document details its presence in essential oils, outlines methods for its extraction and purification, and provides relevant experimental protocols for laboratory application.

Natural Occurrence of this compound

This compound is a naturally occurring cyclic monoterpene that has been identified as a minor constituent in the essential oils of several coniferous trees. Its presence is most notably documented in species of the Picea (spruce) and Pinus (pine) genera. The concentration of this compound can vary depending on the specific plant species, geographical location, and the part of the plant being analyzed (e.g., needles, wood, bark).

While not a major component, its contribution to the overall aromatic profile and potential biological activity of these essential oils is of interest to researchers. The following tables summarize the quantitative data available on the occurrence of this compound and related compounds in various natural sources.

Table 1: Quantitative Analysis of this compound in Coniferous Essential Oils

| Plant Species | Plant Part | Compound | Relative Percentage (%) | Analytical Method |

| Picea abies (Norway Spruce) | Shoots | This compound | Not explicitly quantified, but present | GC-MS[1] |

| Pinus sylvestris (Scots Pine) | Wood | Not detected | - | GC/MS[2] |

| Pinus sylvestris (Scots Pine) | Bark | Not detected | - | GC/MS[2] |

| Pinus sylvestris (Scots Pine) | Needles | Not explicitly quantified, but present | - | GC and GC/MS[3][4] |

| Pinus sylvestris (Scots Pine) | Oleoresin | Not explicitly quantified, but present | - | GC-MS[5] |

Note: The absence of detection in some studies does not necessarily confirm the compound's absence, as concentrations may be below the detection limit of the analytical method used.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Step 1: Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. This process involves co-distilling the plant material with water. The resulting vapor, containing a mixture of water and volatile organic compounds, is then condensed. Due to their immiscibility, the essential oil can be separated from the aqueous phase.

Experimental Protocol: Hydrodistillation of Coniferous Needles

-

Plant Material Preparation: Freshly collected needles from Picea abies or Pinus sylvestris are finely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

-

Distillation: A known quantity of the chopped needles (e.g., 500 g) is placed in a round-bottom flask with a sufficient volume of distilled water to immerse the plant material. The mixture is heated to boiling.

-

Condensation and Collection: The steam and volatilized essential oils pass through a condenser. The condensate is collected in a graduated separator where the oil, being less dense than water, forms a layer on top.

-

Separation: The aqueous layer is drained off, leaving the crude essential oil.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Yield Calculation: The yield of the essential oil is calculated based on the initial weight of the plant material. The yield of essential oil from Picea abies shoots has been reported to be in the range of 1.02 ± 0.19% (mL/100 g dried plant).[6]

Step 2: Fractional Distillation of Crude Essential Oil

Due to the complex nature of essential oils, which are mixtures of numerous compounds with varying boiling points, fractional distillation is employed to separate the components. This compound has a boiling point of approximately 118-120°C. Fractional distillation under reduced pressure is often preferred to prevent the degradation of heat-sensitive compounds.[7]

Experimental Protocol: Fractional Distillation of Monoterpenes

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source if operating under reduced pressure.

-

Distillation: The crude essential oil is placed in the distillation flask. The system is heated gradually.

-

Fraction Collection: Fractions are collected based on the boiling point of the distillate. The fraction collected at a temperature range corresponding to the boiling point of this compound (around 118-120°C at atmospheric pressure) is collected separately.

-

Analysis: Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and the presence of the target compound.

Step 3: Purification by Preparative Gas Chromatography

For obtaining high-purity this compound, preparative gas chromatography (Prep-GC) is a powerful technique. This method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for the collection of individual, purified compounds.

Experimental Protocol: Preparative Gas Chromatography

-

Sample Preparation: The fraction enriched with this compound from the fractional distillation step is used as the sample.

-

Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polar column) and a fraction collector is used.

-

Injection and Separation: A small volume of the enriched fraction is injected into the GC. The temperature program is optimized to achieve good separation of the target compound from other components.

-

Fraction Collection: The effluent corresponding to the peak of this compound, as identified by a detector, is directed to a collection trap (often cooled to condense the compound).

-

Purity Analysis: The purity of the collected this compound is assessed using analytical GC-MS.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in essential oil samples.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the essential oil or isolated fraction in a suitable solvent (e.g., hexane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A capillary column suitable for terpene analysis (e.g., DB-5 or equivalent) is installed.

-

GC Conditions:

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C.

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanned from m/z 40 to 400.

-

-

Compound Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

Conclusion

This compound is a naturally occurring monoterpene present in the essential oils of coniferous trees. Its isolation from these complex mixtures requires a combination of extraction and chromatographic techniques. This guide provides a foundational understanding of the methodologies involved, offering a starting point for researchers interested in the further study and application of this compound. The provided protocols can be adapted and optimized based on specific laboratory conditions and research objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. GC/MS analysis of oil extractives from wood and bark of Pinus sylvestris, Abies alba, Picea abies, and Larix decidua :: BioResources [bioresources.cnr.ncsu.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. lsmu.lt [lsmu.lt]

- 5. acgpubs.org [acgpubs.org]

- 6. Original Contributions to the Chemical Composition, Microbicidal, Virulence-Arresting and Antibiotic-Enhancing Activity of Essential Oils from Four Coniferous Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 1-Methyl-1,3-cyclohexadiene with Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol through a [4+2] cycloaddition mechanism. This reaction class is fundamental in the synthesis of complex natural products, pharmaceuticals, and advanced materials. The reaction between a conjugated diene, such as 1-methyl-1,3-cyclohexadiene, and a dienophile, like maleic anhydride (B1165640), proceeds via a concerted mechanism to form a bicyclic adduct.

The resulting product, cis-4-methyl-1,2,3,6-tetrahydrophthalic anhydride (also known as (3aR,7aS)-rel-3a,4,7,7a-tetrahydro-5-methyl-1,3-Isobenzofurandione), is a valuable synthetic intermediate. The anhydride moiety can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to imides and esters, opening pathways to a diverse range of functionalized molecules. These derivatives are potential building blocks for polymers, resins, and pharmacologically active compounds. The reaction is stereospecific, with the endo product being kinetically favored due to secondary orbital interactions between the diene's π-system and the dienophile's carbonyl groups.

Reaction Mechanism and Stereochemistry

The reaction proceeds in a single, concerted step involving a cyclic transition state. The diene, this compound, must adopt an s-cis conformation to react. It adds to the electron-deficient double bond of the dienophile, maleic anhydride. Due to stabilizing secondary orbital interactions in the transition state, the reaction preferentially forms the endo adduct, where the anhydride group is oriented syn to the larger bridge of the newly formed bicyclic system.

Caption: Diels-Alder reaction mechanism forming the endo adduct.

Quantitative Data

The following tables summarize the physical properties of the reactants and the expected product, along with typical reaction parameters.

Table 1: Properties of Reactants and Product

| Compound | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Diene | This compound | 1489-59-4 | C₇H₁₀ | 94.16 | N/A (Liquid) |

| Dienophile | Maleic Anhydride | 108-31-6 | C₄H₂O₃ | 98.06 | 52-54 |

| Product | cis-4-Methyl-1,2,3,6-tetrahydrophthalic anhydride | 1694-82-2 | C₉H₁₀O₃ | 166.17 | 64-65[1] |

Table 2: Typical Reaction Data

| Parameter | Value | Notes |

| Solvent | Toluene (B28343) or Xylene | High-boiling point is ideal for this reaction. |

| Reaction Temperature | 110-140 °C (Reflux) | Depends on the solvent used. |

| Reaction Time | 1-3 hours | Monitored by TLC or disappearance of reactants. |

| Theoretical Yield | ~85-95% | Based on reactions with similar dienes.[2] |

| Product Appearance | White crystalline solid |

Detailed Experimental Protocol

Materials and Reagents

-

This compound (Diene)

-

Maleic Anhydride (Dienophile)

-

Toluene (Solvent)

-

Petroleum Ether or Hexanes (for washing)

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Büchner funnel and filter flask

-

Filter paper

-

Beaker and Erlenmeyer flask

-

Ice bath

Reaction Procedure

-